3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920377-08-8) is a unique dual-pharmacophore scaffold for targeted oncology and kinase research. The 3,4,5-trimethoxybenzamide moiety targets the colchicine site of tubulin, while the conjugated thiophene-pyridazine module enables modular tuning of potency, solubility, and NLO properties. Procure this precise ethyloxy-linked chemotype to benchmark computational docking algorithms or to explore heteroaryl substitution effects—directly advancing SAR programs without the confounding variables introduced by generic analogs.

Molecular Formula C20H21N3O5S
Molecular Weight 415.46
CAS No. 920377-08-8
Cat. No. B2833397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920377-08-8
Molecular FormulaC20H21N3O5S
Molecular Weight415.46
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
InChIInChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)19(15)27-3)20(24)21-8-9-28-18-7-6-14(22-23-18)17-5-4-10-29-17/h4-7,10-12H,8-9H2,1-3H3,(H,21,24)
InChIKeyYLVFBVGIWFNXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920377-08-8): Procurement-Relevant Structural and Functional Baseline


3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920377-08-8) is a synthetic small-molecule benzamide (MW 415.46, formula C₂₀H₂₁N₃O₅S) incorporating a 3,4,5-trimethoxyphenyl pharmacophore linked via an ethyloxy spacer to a 6-(thiophen-2-yl)pyridazin-3-yl moiety [1]. The compound belongs to a broader chemotype in which electron-rich thiophene and electron-deficient pyridazine are conjugated, while the trimethoxybenzamide terminus provides a tubulin-binding motif shared with combretastatin A-4 analogs [2]. No primary peer-reviewed publication dedicated solely to this compound was identified in the open literature as of April 2026; therefore, the evidence base below draws on structural class data, computational predictions, and the closest publicly documented analogs.

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide in Research Procurement


Compounds sharing the 6-(thiophen-2-yl)pyridazine core cannot be interchanged without altering key molecular recognition features. The ethyloxy linker geometry determines the distance and orientation between the trimethoxybenzamide pharmacophore and the pyridazine-thiophene heterocycle; even congeners that differ only in the oxidation state of the pyridazine ring (e.g., pyridazinone analogs such as CAS 946344-72-5) exhibit distinct hydrogen-bond acceptor/donor profiles and conformational preferences [1]. Similarly, replacing thiophene with furan (CAS 920357-02-4) alters π-stacking and sulfur-mediated interactions, while varying the number or position of methoxy groups on the benzamide ring changes tubulin-binding potency and selectivity [2]. These subtle differences can lead to divergent biological activity, solubility, and metabolic stability, making generic substitution scientifically unsound without explicit comparative data.

Product-Specific Quantitative Evidence Guide for 3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (920377-08-8)


Oxidation-State Differentiation: Pyridazine vs. Pyridazinone Core

The target compound contains a fully aromatic pyridazine ring, whereas the closest cataloged analog is 3,4,5-trimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946344-72-5), which bears a pyridazinone (lactam) core. The pyridazine form eliminates a hydrogen-bond donor from the ring, reducing aqueous solubility but potentially improving passive membrane permeability compared to the pyridazinone. In a computational model based on the Suzuki-coupled thienylpyridazine series, the aromatic pyridazine derivatives showed bathochromic shifts and higher molar extinction coefficients relative to their dihydro-analogs [1][2].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Methoxy Substitution Pattern: 3,4,5-Trimethoxy vs. 2,3-Dimethoxy Benzamide Analogs

The 3,4,5-trimethoxy substitution on the benzamide ring is a hallmark of colchicine-site tubulin inhibitors. The closest cataloged dimethoxy analog, 2,3-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, lacks the third methoxy group at the 5-position, which is critical for optimal binding to the colchicine site of β-tubulin. In the broader trimethoxybenzamide literature, removal of any single methoxy group typically reduces tubulin polymerization inhibitory activity by 5- to 50-fold depending on the scaffold [1].

Tubulin Polymerization Antimitotic Agents Pharmacophore Modeling

Heteroaryl Substituent: Thiophene vs. Furan at the Pyridazine 6-Position

The thiophen-2-yl group at the pyridazine 6-position provides sulfur-mediated interactions (S-π, S-H, and coordination to metal ions) that are absent in the furan-2-yl analog (N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide, CAS 920357-02-4). In the thienylpyridazine series characterized by Fernandes et al., thiophene-containing derivatives exhibited larger first hyperpolarizabilities (β up to 175 × 10⁻³⁰ esu) compared to furan-containing analogs, indicating stronger electronic communication between the donor and acceptor moieties [1][2].

Molecular Recognition π-Stacking Interactions Ligand Design

Linker Architecture: Ethyloxy Bridge vs. Direct N-Alkyl Connection

The target compound employs an ethyloxy spacer (–O–CH₂–CH₂–NH–CO–) linking the pyridazine to the benzamide, whereas many cataloged analogs use a direct N-alkyl chain (e.g., –CH₂–CH₂–NH–CO–) or a shorter ether linker. The ethyloxy bridge introduces an additional oxygen atom that can serve as a hydrogen-bond acceptor and increases rotational degrees of freedom, potentially enabling the molecule to adopt a broader range of conformations for target binding [1]. Among pyridazine-benzamide conjugates, linker length and heteroatom content have been shown to modulate potency by 10- to 100-fold depending on the target [2].

Conformational Flexibility Linker Optimization Drug Design

Recommended Research and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide


Antimitotic Probe Development Targeting the Colchicine Binding Site

The 3,4,5-trimethoxybenzamide pharmacophore is a well-established colchicine-site binder. This compound can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing tubulin polymerization inhibition, with the thiophene-pyridazine module offering a modular handle for tuning physicochemical properties distinct from the CA-4 stilbene scaffold [1]. Procurement is justified when the objective is to explore how heteroaryl-pyridazine substitution modulates antimitotic potency relative to classical trimethoxybenzene derivatives.

Optoelectronic Material Research Based on Push-Pull Chromophores

The thiophene (electron donor) – pyridazine (electron acceptor) conjugate system confers nonlinear optical (NLO) properties. Published data on structurally related thienylpyridazines demonstrate first hyperpolarizabilities suitable for second-harmonic generation (SHG) applications [2]. The compound can be procured for spectroscopic characterization and incorporation into NLO-active materials or as a building block for further functionalization at the benzamide terminus.

Kinase or Receptor Ligand Screening Libraries

The pyridazine core and thiophene substituent are privileged motifs in kinase inhibitor design. Although no kinase inhibition data exists for this specific compound, its structural features match those of known Type II kinase inhibitor pharmacophores (hinge-binding pyridazine + hydrophobic thiophene) [3]. Procurement for inclusion in diversity-oriented or target-focused screening libraries is appropriate, with the expectation that the ethyloxy linker may confer selectivity advantages over simpler N-alkyl-linked analogs.

Computational Chemistry and Molecular Docking Benchmarking

The compound's multiple heteroatoms and rotatable bonds make it a useful test case for benchmarking docking algorithms, conformational sampling methods, and free-energy perturbation calculations. The availability of structurally analogous compounds (pyridazinone, furan, dimethoxy variants) allows for systematic computational comparisons of predicted binding poses and energies [1].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.